3-chloro-2-fluoro-6-methylaniline hydrochloride
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Overview
Description
3-chloro-2-fluoro-6-methylaniline hydrochloride is an organic compound that belongs to the class of anilines. It is characterized by the presence of a chloro, fluoro, and methyl group attached to the benzene ring, along with an amine group. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-fluoro-6-methylaniline hydrochloride typically involves multiple steps. One common method is the nitration of an appropriate precursor, followed by reduction to form the amine group, and subsequent halogenation to introduce the chloro and fluoro substituents . The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-fluoro-6-methylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
3-chloro-2-fluoro-6-methylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 3-chloro-2-fluoro-6-methylaniline hydrochloride exerts its effects involves interactions with specific molecular targets. The presence of the chloro and fluoro groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include nucleophilic substitution and electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-fluoro-N-methylaniline hydrochloride: Similar in structure but with different substituents.
2-methylaniline: Lacks the chloro and fluoro groups, resulting in different chemical properties
Uniqueness
3-chloro-2-fluoro-6-methylaniline hydrochloride is unique due to the specific combination of chloro, fluoro, and methyl groups, which confer distinct reactivity and applications compared to other aniline derivatives.
Properties
CAS No. |
2648957-70-2 |
---|---|
Molecular Formula |
C7H8Cl2FN |
Molecular Weight |
196 |
Purity |
95 |
Origin of Product |
United States |
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